1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride chemical properties
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-((4-Fluorophenyl)thio)butan-2-amine Hydrochloride
Executive Summary: This document provides a comprehensive technical overview of the chemical properties of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride (CAS No: 1864057-34-0). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes theoretical chemical principles with established analytical methodologies to build a robust profile for a compound with limited publicly available data. The guide covers a proposed synthetic route, detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), and protocols for its characterization and handling. The inclusion of fluorophenyl and secondary amine thioether moieties suggests its potential as a valuable building block in medicinal chemistry, particularly in the exploration of novel therapeutic agents.
Compound Identification and Structural Framework
1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride is a primary amine salt featuring a chiral center at the C2 position of the butane chain. The structure incorporates a thioether linkage to a para-fluorinated benzene ring, a common pharmacophore in modern drug discovery. Due to the limited availability of experimental data, this guide establishes a foundational understanding through structural analogy and predictive analysis.
| Identifier | Value | Source |
| IUPAC Name | 1-((4-fluorophenyl)thio)butan-2-amine hydrochloride | - |
| CAS Number | 1864057-34-0 | [1] |
| Molecular Formula | C₁₀H₁₅ClFNS | [1] |
| Molecular Weight | 235.75 g/mol | - |
| Canonical SMILES | CCC(N)CSCC1=CC=C(F)C=C1.Cl | [1] |
| Stereochemistry | Racemic | [2][3] |
2D Structure:
(Note: Image is a representation based on the chemical name and structure)
Proposed Synthesis and Purification
Synthetic Pathway: Nucleophilic Thiolation
The most direct approach involves the S-alkylation of 4-fluorothiophenol with a 2-aminobutane derivative. A common strategy to avoid side reactions with the amine group is to use a precursor with a leaving group at the C1 position and a protected amine at C2, followed by deprotection. An alternative is direct alkylation of an amino-halide precursor.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is a predictive model based on standard procedures for similar chemical reactions.[4][5][6]
-
Thiolate Formation: To a stirred solution of 4-fluorothiophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate anion.
-
S-Alkylation: To the thiolate mixture, add a solution of 1-bromo-butan-2-amine hydrobromide (1.1 eq) dropwise. The reaction is exothermic; maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.
-
Workup: Quench the reaction by pouring it into cold water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free-base product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of dichloromethane and methanol to isolate the pure free base.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of cold anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride.
Physicochemical Properties
Specific experimental data for this compound is scarce. The following table summarizes known information and outlines methods for determining key unknown properties.
| Property | Value / Predicted Value | Method for Determination |
| Appearance | White to off-white solid (predicted) | Visual Inspection |
| Melting Point | Not Available | Determined using a standard melting point apparatus (e.g., Büchi M-565) following USP <741> guidelines. |
| Solubility | Soluble in water, methanol (predicted). Sparingly soluble in dichloromethane, acetone. | Measured by equilibrating the solid in various solvents at a controlled temperature and quantifying the dissolved concentration via HPLC or gravimetric analysis. |
| pKa | ~9-10 (predicted for the amine group) | Potentiometric titration or calculation using ACD/Labs Percepta platform. |
Spectroscopic and Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent such as D₂O or DMSO-d₆.[7][8]
Predicted ¹H NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 - 7.60 | dd (or m) | 2H | Ar-H (ortho to -S-) | Deshielded by the electron-withdrawing sulfur atom. |
| ~7.15 - 7.25 | t | 2H | Ar-H (ortho to -F-) | Characteristic triplet for a para-substituted fluorine ring, coupled to both fluorine and adjacent protons. |
| ~3.40 - 3.50 | m | 1H | CH -NH₂ | Chiral center proton, adjacent to the amine and methylene group, resulting in a complex multiplet. |
| ~3.10 - 3.25 | m | 2H | S-CH₂ | Methylene protons adjacent to the sulfur and the chiral center. Diastereotopic, may appear as a complex multiplet. |
| ~1.60 - 1.80 | m | 2H | CH₂ -CH₃ | Methylene protons of the ethyl group. |
| ~0.95 - 1.05 | t | 3H | CH₂-CH₃ | Terminal methyl group, appearing as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectrum (in D₂O):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163 (d, ¹JCF ≈ 245 Hz) | C -F | Aromatic carbon directly bonded to fluorine, shows a large one-bond coupling constant. |
| ~134 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to -S-) | Aromatic carbons ortho to the thioether linkage. |
| ~130 (d, ²JCF ≈ 3 Hz) | Ar-C (ipso to -S-) | Aromatic carbon directly attached to sulfur. |
| ~116 (d, ²JCF ≈ 22 Hz) | Ar-C (ortho to -F-) | Aromatic carbons ortho to fluorine, showing a significant two-bond C-F coupling. |
| ~55 | C H-NH₂ | Carbon of the chiral center, shifted downfield by the adjacent amine. |
| ~40 | S-C H₂ | Carbon adjacent to the sulfur atom. |
| ~25 | C H₂-CH₃ | Ethyl group methylene carbon. |
| ~10 | CH₂-C H₃ | Terminal methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10][11]
Predicted Characteristic IR Absorptions (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 2800 (broad) | Strong | N⁺-H stretch | Primary ammonium (-NH₃⁺) |
| 3050 - 3010 | Medium | C-H stretch | Aromatic C-H |
| 2960 - 2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic ring |
| ~1220 | Strong | C-F stretch | Aryl-Fluoride |
| ~830 | Strong | C-H bend | Para-substituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.[12][13]
-
Technique: Electrospray Ionization (ESI) is recommended for this polar, pre-ionized compound.
-
Expected Molecular Ion: The analysis will detect the free base as the cation. Expected m/z for [M+H]⁺: 200.0913 (Calculated for C₁₀H₁₅FNS⁺).
-
Key Fragmentation Patterns:
-
Alpha-cleavage: Loss of an ethyl radical (•C₂H₅) from the carbon bearing the amine group.
-
Thioether Cleavage: Fragmentation at the C-S bonds, potentially leading to ions corresponding to the 4-fluorothiophenyl moiety or the butan-2-amine side chain.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of pharmaceutical compounds and intermediates.[12][14]
-
Methodology: A reverse-phase HPLC method is most suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Detection: UV detection at 254 nm, where the fluorophenyl ring will absorb.
-
Purpose: This method allows for the quantification of the main peak (purity) and the detection of any synthesis-related impurities or degradation products.
Comprehensive Analytical Workflow
The following workflow provides a logical sequence for the complete characterization of a newly synthesized batch of 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride.
Caption: A logical workflow for the synthesis and full characterization of the target compound.
Safety, Handling, and Storage
As this compound is not extensively studied, it must be handled with the appropriate precautions for a novel chemical entity of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[15][16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[15][17]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.
-
Toxicity: The toxicological properties have not been fully investigated. It should be treated as a potentially hazardous substance.
Conclusion and Future Directions
This guide establishes a foundational chemical profile for 1-((4-Fluorophenyl)thio)butan-2-amine hydrochloride. Based on its structure, it is a promising, yet under-investigated, building block for medicinal chemistry. The predictive spectroscopic data and proposed analytical methods herein provide a robust framework for its synthesis, identification, and quality control.
Future research should focus on:
-
Execution and optimization of the proposed synthesis.
-
Full experimental characterization to validate the predictive data presented.
-
Development of a chiral separation method to isolate and study the individual (R) and (S) enantiomers.
-
Exploration of its biological activity through in-vitro screening against various therapeutic targets.
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